potassium 3,4-dihydro-2H-pyran-2-carboxylate
Overview
Description
Potassium 3,4-dihydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C6H7KO3 and a molecular weight of 166.22 g/mol . It is a potassium salt derivative of 3,4-dihydro-2H-pyran-2-carboxylic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets in a way that induces some form of biochemical change .
Biochemical Pathways
It’s possible that the compound could influence a variety of pathways given its complex structure .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability .
Result of Action
It’s likely that these effects would be diverse and dependent on the specific biochemical pathways and targets influenced by the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate typically involves the reaction of 3,4-dihydro-2H-pyran-2-carboxylic acid with a potassium base, such as potassium hydroxide (KOH). The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted pyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized carboxylates, reduced alcohols, and various substituted pyran derivatives .
Scientific Research Applications
Potassium 3,4-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor to potassium 3,4-dihydro-2H-pyran-2-carboxylate, used in similar synthetic applications.
Tetrahydropyran: Another related compound with applications in organic synthesis and as a protecting group for alcohols.
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous media. This property makes it particularly useful in various chemical reactions and industrial applications .
Properties
IUPAC Name |
potassium;3,4-dihydro-2H-pyran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3.K/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPAEOLSRHJWKQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-54-0 | |
Record name | potassium 3,4-dihydro-2H-pyran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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